Nickel;sulfuric acid;hydrate

Description

Significance of Hydrated Nickel(II) Sulfates in Inorganic Chemistry

Hydrated nickel(II) sulfates are fundamentally important in inorganic chemistry primarily as a readily available source of the nickel(II) aquo ion, [Ni(H₂O)₆]²⁺. wikipedia.org Dissolution of these salts in water produces this complex ion, which is the starting point for a vast range of coordination chemistry. wikipedia.org The coordinated water ligands can be substituted by other ligands, such as ammonia (B1221849) or ethylenediamine (B42938), to form different nickel complexes like [Ni(NH₃)₆]SO₄ and [Ni(H₂NCH₂CH₂NH₂)₃]SO₄. wikipedia.org The latter is noted for its use as a calibrant for magnetic susceptibility measurements due to its stable, non-hydrating nature. wikipedia.org

The study of aqueous solutions of nickel(II) sulfate (B86663) provides deep insights into fundamental ionic interactions. Research using dielectric relaxation spectroscopy on these solutions has elucidated the stepwise process of ion-pair formation, identifying the presence of contact ion pairs (CIP), solvent-shared ion pairs (SIP), and double solvent-separated ion pairs (2SIP). researchgate.net These studies are crucial for understanding ion association and hydration shells in electrolyte solutions. researchgate.net Furthermore, in the realm of biochemistry, nickel sulfate is used to regenerate columns for polyhistidine-tagging, a technique for purifying proteins. wikipedia.org

Overview of Nickel(II) Hydrate (B1144303) Polymorphism and Related Compounds

Nickel(II) sulfate is known to exist in several hydrated forms, with the number of water molecules of crystallization being dependent on temperature. wikipedia.org The heptahydrate (NiSO₄·7H₂O) crystallizes from aqueous solutions below 30.7 °C. wikipedia.org Between 30.7 and 53.8 °C, the common tetragonal hexahydrate is formed. wikipedia.org Upon heating, the heptahydrate loses water molecules in stages; it transforms into the hexahydrate, and further heating above 280°C can lead to the anhydrous form. guidechem.comcellulosechemtechnol.ro

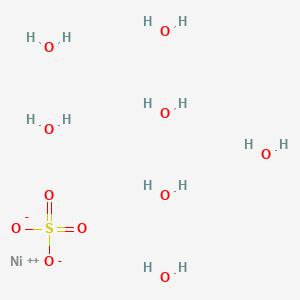

The polymorphism of nickel(II) sulfate is most notably observed in the hexahydrate (NiSO₄·6H₂O), which exists in two modifications: a blue tetragonal form and a green monoclinic form. iaea.orgarizona.edu The tetragonal form is the naturally occurring mineral retgersite. wikipedia.org The crystal structures of all these hydrates are built from isolated [Ni(H₂O)₆]²⁺ octahedra and [SO₄]²⁻ tetrahedra, which are linked together through a network of hydrogen bonds. iaea.orgiucr.org The heptahydrate, NiSO₄·7H₂O, belongs to an isodimorphous group of crystals that also includes magnesium sulfate heptahydrate (MgSO₄·7H₂O). arizona.edu

Table 1: Physical Properties of Nickel(II) Sulfate Hydrates

| Property | Nickel(II) sulfate heptahydrate | Nickel(II) sulfate hexahydrate | Nickel(II) sulfate (Anhydrous) |

|---|---|---|---|

| Chemical Formula | NiSO₄·7H₂O | NiSO₄·6H₂O | NiSO₄ |

| Molar Mass | 280.86 g/mol wikipedia.org | 262.85 g/mol wikipedia.org | 154.75 g/mol wikipedia.org |

| Appearance | Green crystals wikipedia.orgnih.gov | Turquoise / Blue-green crystals wikipedia.org | Yellow-green solid wikipedia.org |

| Density | 1.948 g/cm³ wikipedia.org | 2.07 g/cm³ wikipedia.org | 4.01 g/cm³ wikipedia.org |

| CAS Number | 10101-98-1 wikipedia.org | 10101-97-0 wikipedia.org | 7786-81-4 wikipedia.org |

Table 2: Crystallographic Data for Nickel(II) Sulfate Hydrates

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| NiSO₄·7H₂O | Orthorhombic arizona.edu | P2₁2₁2₁ arizona.edu | a = 11.86 Å, b = 12.07 Å, c = 6.81 Å arizona.edu |

| NiSO₄·6H₂O (Tetragonal) | Tetragonal iaea.orgarizona.edu | P4₁2₁2 iaea.orgiucr.org | a = 6.780 Å, c = 18.285 Å iaea.org |

| NiSO₄·6H₂O (Monoclinic) | Monoclinic iaea.org | C2/c iaea.org | a = 9.880 Å, b = 7.228 Å, c = 24.130 Å, β = 98.38° iaea.org |

Scope and Research Trajectories for NiSO₄·7H₂O

Current and future research involving nickel(II) sulfate, including its hydrated forms like the heptahydrate, is strongly linked to advanced materials and industrial applications. A primary area of investigation is its use as a crucial precursor for producing nickel-rich cathode materials for lithium-ion batteries. vedantu.comnih.gov Research in this domain focuses heavily on purification processes, as the purity of the nickel sulfate directly impacts the performance of the battery. nih.gov A significant challenge is the removal of magnesium, which can substitute for nickel in the crystal lattice, necessitating studies into efficient purification techniques like repulping. nih.gov

Beyond batteries, nickel sulfate is a key component in catalysis and electroplating. vedantu.comceramic-glazes.com Patent literature describes research into novel nickel-phosphorus electroplating solutions containing nickel(II) sulfate heptahydrate for specialized applications like coating components for offshore oil drilling rigs. guidechem.com Another innovative application is its use as an additive in battery electrolytes, where it has been shown to potentially increase battery capacity and cycle life. guidechem.com In the field of optical materials, while the hexahydrate is more commonly studied for use in ultraviolet light filters (ULFs), the thermal instability of simple hydrates has spurred research into creating more robust, mixed-cation, or coordination complexes to improve properties for high-temperature applications. mdpi.com

Properties

CAS No. |

10101-98-1 |

|---|---|

Molecular Formula |

H4NiO5S |

Molecular Weight |

174.79 g/mol |

IUPAC Name |

nickel;sulfuric acid;hydrate |

InChI |

InChI=1S/Ni.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChI Key |

GRPFKFKIOCEWLV-UHFFFAOYSA-N |

Canonical SMILES |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Ni+2] |

Other CAS No. |

10101-98-1 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Related CAS |

7786-81-4 (Parent) |

Synonyms |

nickel sulfate nickel sulfate heptahydrate nickel sulfate hexahydrate nickel sulfate hexahydrate-(2)H-labeled cpd nickel sulfate hydrate nickel sulfate monohydrate |

Origin of Product |

United States |

Synthetic and Preparative Methodologies for Nickel Ii Sulfate Heptahydrate

Laboratory Synthesis Pathways and Optimization

In a laboratory setting, nickel(II) sulfate (B86663) is commonly synthesized by reacting nickel-based compounds with sulfuric acid. The choice of the nickel precursor can influence the reaction conditions and the purity of the final product.

Dissolution of Nickel Oxides, Metals, and Carbonates in Sulfuric Acid

A prevalent laboratory method for preparing nickel(II) sulfate involves the dissolution of various nickel compounds in sulfuric acid. The reactions with nickel(II) oxide (NiO), nickel metal (Ni), and nickel(II) carbonate (NiCO₃) are fundamental to this process.

The reaction between nickel(II) carbonate and sulfuric acid is an acid-base reaction that produces nickel(II) sulfate, carbon dioxide gas, and water. quora.comechemi.com The balanced chemical equation for this reaction is:

NiCO₃(s) + H₂SO₄(aq) → NiSO₄(aq) + CO₂(g) + H₂O(l) pearson.combrainly.com

This reaction is often favored due to the clear visual endpoint as the solid carbonate dissolves and gas evolution ceases.

Alternatively, nickel metal can be dissolved in sulfuric acid to yield nickel(II) sulfate. This reaction can be slow but can be accelerated by the application of heat or the introduction of an oxidizing agent like hydrogen peroxide. youtube.comyoutube.comsciencemadness.org The presence of an oxidizing agent facilitates the oxidation of nickel, which then readily reacts with the sulfuric acid. youtube.com A patented process describes dissolving nickel metal in sulfuric acid while introducing an oxygen-containing gas to produce a nickel sulfate solution. google.com The reaction can be represented as:

Ni(s) + H₂SO₄(aq) → NiSO₄(aq) + H₂(g)

When using an oxidizing agent like hydrogen peroxide, the reaction proceeds as follows:

Ni(s) + H₂O₂(aq) → NiO(s) + H₂O(l) youtube.com

NiO(s) + H₂SO₄(aq) → NiSO₄(aq) + H₂O(l) youtube.com

The dissolution of nickel(II) oxide in sulfuric acid is another direct pathway to forming nickel(II) sulfate solution. wikipedia.org The reaction is as follows:

NiO(s) + H₂SO₄(aq) → NiSO₄(aq) + H₂O(l)

In all these laboratory methods, the resulting nickel(II) sulfate solution is typically heated to concentrate it and then cooled to induce crystallization of the heptahydrate form.

Controlled Crystallization from Aqueous Solutions

Once a supersaturated solution of nickel(II) sulfate is prepared, the next critical step is controlled crystallization to obtain nickel(II) sulfate heptahydrate. The specific hydrate (B1144303) that crystallizes is dependent on the temperature. Nickel(II) sulfate heptahydrate (NiSO₄·7H₂O) is the stable form that crystallizes from aqueous solutions below 30.7-31.5°C. wikipedia.orgnih.gov Above this temperature range, the hexahydrate form (NiSO₄·6H₂O) becomes the more stable product. wikipedia.orgnih.gov

In the laboratory, crystallization is typically achieved by slowly cooling a concentrated nickel(II) sulfate solution. The rate of cooling can influence the size and quality of the resulting crystals. Slow cooling generally promotes the formation of larger, more well-defined crystals. Seeding the solution with a small crystal of nickel(II) sulfate heptahydrate can also be employed to control the onset of crystallization and influence the crystal size distribution. aalto.fimetu.edu.tr After crystallization, the crystals are separated from the mother liquor by filtration and can be washed with a small amount of cold water or a suitable solvent like acetone (B3395972) to remove any remaining impurities. youtube.com

Industrial Production Approaches and By-product Recovery

On an industrial scale, the production of nickel(II) sulfate is often integrated with other metallurgical processes, particularly copper refining. The focus is on cost-effective production and the recovery of valuable by-products.

Recovery from Copper Refining Processes

A significant portion of commercially available nickel(II) sulfate is obtained as a by-product of copper refining. wikipedia.org During the electrolytic refining of copper, less noble metals like nickel accumulate in the electrolyte solution. This nickel-rich solution, often referred to as a spent electrolyte, becomes a valuable secondary source for nickel sulfate production. watercareinnovations.com Various hydrometallurgical processes are employed to separate and purify the nickel sulfate from this solution. nih.gov These processes often involve steps like precipitation of impurities, solvent extraction, and ion exchange to achieve the desired purity of the final nickel sulfate product. google.comgoogleapis.com

Large-Scale Crystallization and Purification Techniques

Industrial crystallization of nickel(II) sulfate aims to produce large quantities of high-purity crystals with consistent quality. The most common method is evaporative crystallization, where the solvent (water) is removed by heating, often under vacuum, to increase the concentration of nickel sulfate and induce crystallization. nih.gov The temperature is carefully controlled to ensure the crystallization of the desired hydrate, typically the hexahydrate in industrial processes due to higher operating temperatures. nih.gov

Purification of the nickel sulfate solution before crystallization is crucial. Techniques like solvent extraction are widely used to remove impurities such as cobalt, iron, copper, and zinc. google.com Another purification method involves "repulping," where the crystallized nickel sulfate is washed in a saturated solution of pure nickel sulfate to remove surface impurities. nih.govrsc.org Research has shown that a single repulping stage can remove a significant percentage of impurities like magnesium. rsc.orgresearchgate.net More advanced methods, such as solvent displacement crystallization using organic solvents like isopropanol, have been shown to produce nickel sulfate crystals with significantly higher purity compared to conventional evaporative crystallization. researchgate.net

Crystallization Kinetics and Thermodynamics

The crystallization of nickel(II) sulfate heptahydrate is governed by thermodynamic principles and kinetic factors. The solubility of nickel(II) sulfate in water is highly dependent on temperature, which is a key factor in crystallization processes.

The transition temperature between the heptahydrate and the hexahydrate form is a critical thermodynamic parameter. Below approximately 31.5°C, the heptahydrate is the thermodynamically stable form in an aqueous solution. mdpi.com The solubility of nickel(II) sulfate hydrates as a function of temperature dictates the conditions for achieving supersaturation, which is the driving force for crystallization.

The kinetics of crystallization, which includes nucleation and crystal growth, are influenced by factors such as the degree of supersaturation, temperature, presence of impurities, and hydrodynamics of the system. aalto.fintnu.no Impurities can significantly affect crystal growth, sometimes promoting it and at other times inhibiting it by altering the solution properties and the crystal habit. aalto.fi For instance, the presence of magnesium can promote the formation of the heptahydrate form. mdpi.com The rate of cooling or evaporation also plays a crucial role in determining the final crystal size distribution and purity. aalto.fi Understanding these kinetic and thermodynamic factors is essential for optimizing crystallization processes to produce nickel(II) sulfate heptahydrate with the desired specifications.

Nucleation and Crystal Growth Mechanisms in Solution

The formation of nickel(II) sulfate heptahydrate crystals from an aqueous solution is a two-step process involving nucleation and subsequent crystal growth. ntnu.no The initial and most critical step is nucleation, where nickel and sulfate ions in a supersaturated solution arrange themselves into ordered, stable microscopic clusters, or nuclei. ntnu.no This process can be initiated by creating a supersaturated state, often through methods like evaporative crystallization, where the solvent is removed, increasing the concentration of the solute. nih.govresearchgate.net

Once a stable nucleus has formed, the crystal growth phase begins. In this stage, additional nickel sulfate molecules from the supersaturated solution deposit onto the surface of the existing nuclei, causing the crystal to grow in size. researchgate.net The morphology and ultimate size of the resulting crystals are influenced by various factors, including the level of supersaturation, temperature, and the presence of any impurities in the solution. aalto.fi In industrial settings, understanding and controlling these mechanisms are paramount for producing crystals of a desired size and purity. ntnu.no

Influence of Temperature on Crystallization of Specific Hydrate Phases

Temperature is a critical parameter that dictates which hydrate of nickel(II) sulfate will crystallize from an aqueous solution. mdpi.com Scientific literature consistently shows that nickel(II) sulfate heptahydrate (NiSO₄·7H₂O) is the thermodynamically stable phase that forms from pure, acid-free aqueous solutions at lower temperatures. nih.govmdpi.com Specifically, the heptahydrate crystallizes at temperatures below a transition point of approximately 30.7–32 °C. nih.govmdpi.comwikipedia.org

Above this temperature range, the hexahydrate form (NiSO₄·6H₂O) becomes the more stable product. nih.gov The hexahydrate itself has two different crystalline forms (polymorphs): the α-NiSO₄·6H₂O (tetragonal) form crystallizes from solution between 30.7 and 53.8 °C, while the β-NiSO₄·6H₂O (monoclinic) form appears at higher temperatures. aalto.fiwikipedia.org

It is important to note that the presence of other substances, such as sulfuric acid or various ionic impurities, can alter these transition temperatures and affect the kinetics of crystallization. aalto.fi For instance, in some industrial solutions containing sulfuric acid, the hexahydrate form has been observed to crystallize even when cooled to 25 °C, a temperature typically expected to yield the heptahydrate. aalto.fi

Interactive Data Table: Temperature-Dependent Crystallization of Nickel Sulfate Hydrates

| Temperature Range | Predominant Crystalline Phase | Crystal System | Reference |

|---|---|---|---|

| Below 30.7-32 °C | NiSO₄·7H₂O (Heptahydrate) | Orthorhombic | nih.gov, mdpi.com, wikipedia.org |

| 30.7 °C to 53.8 °C | α-NiSO₄·6H₂O (Hexahydrate) | Tetragonal | wikipedia.org |

| Above 53.8 °C | β-NiSO₄·6H₂O (Hexahydrate) | Monoclinic | aalto.fi |

Effects of Seeding on Phase Formation and Transformation

Seeding is a technique used to influence and control the crystallization process by introducing small crystals (seeds) into a supersaturated solution. This method can have a significant impact on which hydrate phase of nickel(II) sulfate is formed, sometimes overriding purely thermodynamic considerations. mdpi.com

Research has shown that the resulting crystalline phase is dictated by both the reaction temperature and the amount of seed material used. mdpi.com By providing a pre-existing surface for crystal growth, seeding can promote the formation of a specific desired phase. For example, even in temperature ranges where the heptahydrate is more stable, seeding with α-NiSO₄·6H₂O crystals can kinetically favor the precipitation of the hexahydrate form. researchgate.net

Furthermore, the presence of certain impurities can influence the effectiveness of seeding and the stability of the resulting phases. Studies have found that the presence of magnesium can promote the formation and enhance the stability of nickel(II) sulfate heptahydrate. mdpi.com In the absence of magnesium, nickel sulfate formed at 25°C with seeding tends to transform towards the α-hexahydrate form over time, whereas in the presence of high magnesium concentrations, the transformation is inhibited. mdpi.comresearchgate.net This demonstrates that a combination of seeding strategy and control over impurities is crucial for targeting the production of a specific hydrate like nickel(II) sulfate heptahydrate. mdpi.com

Interactive Data Table: Effect of Seeding and Impurities on Nickel Sulfate Crystallization at 25°C

| Seeding Condition | Magnesium (Mg) Presence | Observed Resulting Phase | Reference |

|---|---|---|---|

| Seeded with 0.2 g seeds | Absent | Mixture of hydrates, transforms toward α-NiSO₄·6H₂O | mdpi.com |

| Seeded with 0.2 g seeds | High concentration | Phase-pure NiSO₄·7H₂O with increased stability | mdpi.com |

Crystallography and Structural Elucidation of Nickel Ii Sulfate Hydrates

Crystalline Polymorphism and Hydration States of Nickel(II) Sulfate (B86663)

Nickel(II) sulfate is known to form at least seven different sulfate salts, which are differentiated by their degree of hydration and crystal habit. wikipedia.org These variations in hydration lead to different crystalline structures, a phenomenon known as polymorphism. The most common forms are the hexahydrates and the heptahydrate, but lower hydrates and an anhydrous form also exist. wikipedia.orgsciencemadness.org

Tetragonal and Orthorhombic Hexahydrate Forms

Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O) exhibits polymorphism, crystallizing in two different forms: a blue tetragonal α-form and a green monoclinic β-form. nih.govarizona.edu The stable form depends on the temperature of crystallization. The tetragonal hexahydrate crystallizes from an aqueous solution between 30.7 and 53.8 °C. wikipedia.org Above this temperature range, the orthorhombic hexahydrate is formed. wikipedia.org The transition between the alpha and beta forms occurs at approximately 53.3 °C (127.9 °F). nih.govcrystalls.info Both structures are composed of isolated [Ni(H₂O)₆]²⁺ octahedra and [SO₄]²⁻ tetrahedra that are linked by hydrogen bonds. iaea.org

The Heptahydrate (Morenosite) Crystalline Phase

Below 30.7 °C, nickel(II) sulfate crystallizes as a heptahydrate (NiSO₄·7H₂O). wikipedia.org This form is known in nature as the mineral morenosite. sciencemadness.orgmindat.org Morenosite belongs to the orthorhombic crystal system and is a member of the epsomite group. mindat.orgarizona.edu It typically appears as apple-green or greenish-white crystals. mindat.org The structure of nickel sulfate heptahydrate is isomorphous with other heptahydrate sulfates, such as MgSO₄·7H₂O. arizona.edu However, morenosite is relatively unstable in air and can dehydrate. wikipedia.orgscite.ai

Lower Hydrates (Tetra-, Dihydrate) and Anhydrous Forms

In addition to the more common hexahydrates and heptahydrate, nickel(II) sulfate can also exist in lower states of hydration. These include a monohydrate, which occurs as the very rare mineral dwornikite, (Ni,Fe)SO₄·H₂O. wikipedia.org The anhydrous form (NiSO₄) is a yellow-green solid and is produced by heating the hydrates to temperatures above 330 °C. wikipedia.orgsciencemadness.org The anhydrous salt crystallizes in the orthorhombic system. wikipedia.org

Unit Cell Parameters and Space Group Determinations

The precise arrangement of atoms within a crystal is described by its unit cell parameters and space group. These have been determined for the various forms of nickel(II) sulfate through X-ray and neutron diffraction studies.

Lattice Constants and Volume of Orthorhombic NiSO₄·7H₂O

The heptahydrate form of nickel(II) sulfate, morenosite, crystallizes in the orthorhombic system. mindat.orgarizona.edu Its crystal class is orthorhombic bisphenoidal, and the space group is P2₁2₁2₁. arizona.edu There are four molecules per unit cell. arizona.edu The lattice constants, which define the size and shape of the unit cell, have been determined as follows:

| Parameter | Value (Å) |

| a | 11.86 |

| b | 12.08 |

| c | 6.81 |

| Data from the Crystallography Open Database, entry 1011297. crystallography.net |

The volume of the unit cell for orthorhombic NiSO₄·7H₂O is approximately 975.7 ų. crystallography.net

Comparative Crystallography of Hexahydrate Polymorphs

The two polymorphs of nickel(II) sulfate hexahydrate have distinct crystallographic properties. The tetragonal form belongs to the space group P4₁2₁2, while the monoclinic form has the space group C2/c. iaea.org A comparison of their unit cell parameters reveals the structural differences between these two forms.

| Polymorph | System | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| Tetragonal | Tetragonal | 6.780(1) | 6.780(1) | 18.285(2) | 90 | 840.5(3) |

| Monoclinic | Monoclinic | 9.880(3) | 7.228(2) | 24.130(3) | 98.38(2) | 1704.7(6) |

| Data from Angel, R.J. & Finger, L.W. (1988). iaea.org |

The fundamental structural unit in both hexahydrate polymorphs is the [Ni(H₂O)₆]²⁺ octahedron, where the nickel ion is coordinated to six water molecules. wikipedia.orgiaea.org These octahedra and the sulfate tetrahedra are linked through a network of hydrogen bonds. iaea.org

Coordination Environment of Nickel(II) Ions within Hydrates

Nickel-Ligand Distances and Geometrical Analysis

Interactive Data Table: Crystallographic Data for NiSO₄·7H₂O

| Parameter | Value (T = 295 K) | Value (T = 25 K) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 6.751 | 6.706 |

| b (Å) | 11.746 | 11.796 |

| c (Å) | 12.003 | 11.949 |

| Volume (ų) | 952 | 945 |

| Z | 4 | 4 |

Data sourced from a charge density study by IUCr. iucr.org

Hydrogen Bonding Networks and Intermolecular Interactions in Crystalline Phases

The coordinated water molecules in the [Ni(H₂O)₆]²⁺ complex act as hydrogen bond donors, with their hydrogen atoms forming bonds to the oxygen atoms of the sulfate anions and to the interstitial water molecule. iucr.orgscispace.com The sulfate anions, in turn, act as hydrogen bond acceptors. The interstitial water molecule is a key player, both accepting hydrogen bonds from the coordinated water molecules and donating hydrogen bonds to the sulfate oxygen atoms, thus serving as a critical bridge in the lattice. iucr.org This intricate network of hydrogen bonds is responsible for holding the ionic constituents together in a stable, three-dimensional arrangement. nih.gov

Charge Density Distribution Analysis in Crystalline NiSO₄·7H₂O

Advanced crystallographic techniques, specifically charge density analysis, provide deeper insight into the electronic structure and chemical bonding within the NiSO₄·7H₂O crystal. This method goes beyond the simple ball-and-stick model to map the distribution of electron density throughout the unit cell. iucr.org

Multipole Refinement Against X-ray Intensity Data

To achieve a detailed picture of the electron distribution, a multipole refinement based on the Hansen-Coppens pseudo-atom model is performed against high-resolution, single-crystal X-ray diffraction data. iucr.orgwikipedia.org This model treats the total crystal electron density as a sum of aspherical pseudo-atoms. The electron density of each pseudo-atom (ρₐₜₒₘ) is described by a core density (ρ_core), a spherical valence density (Pᵥρ_valence), and a series of aspherical multipole functions (Pₗₘdₗₘ(r)). gla.ac.uk

For NiSO₄·7H₂O, charge density distribution has been determined using this method from X-ray intensity data collected at both room temperature (295 K) and a very low temperature (25 K) to minimize thermal vibrations. iucr.org The refinement at 25 K also incorporated hydrogen atom positions determined from neutron diffraction data, leading to a more accurate model. iucr.org This multipole refinement allows for a quantitative description of the subtle aspherical features of the electron density caused by chemical bonding and the crystal environment. iucr.orgwikipedia.org

Influence of Crystal Field on Electron Density

The arrangement of ligands (water molecules and sulfate ions) around the central Nickel(II) ion in the crystal lattice creates a crystal field that directly influences the electron density distribution of the nickel ion. In the octahedral coordination environment of hydrated nickel sulfates, the d-orbitals of the Ni²⁺ ion split into two energy levels: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dz², dx²-y²). This splitting is a result of the electrostatic interaction between the electrons of the nickel ion and the ligands.

Water is considered a weak-field ligand, leading to a relatively small energy difference (Δo) between the t₂g and eg orbitals. indiana.edu This small splitting affects the electron configuration and density. For Ni(II), which has a d⁸ electron configuration, two unpaired electrons are expected, rendering the complex paramagnetic. indiana.eduwikipedia.org

Theoretical studies employing Density Functional Theory (DFT) provide further insight into the electronic structure of Nickel(II) sulfate heptahydrate. uu.nl These calculations help in quantifying the charge distribution within the crystal. Bader charge analysis, a method to partition electron density among atoms, can be used to understand the ionic and covalent character of the bonds. Studies on hydrated nickel sulfates show that the calculated energy band gaps are around 5.1 eV. uu.nl The electronic structure and charge distribution are fundamental to understanding the material's chemical reactivity and physical properties.

High-Pressure Structural Behavior of Hydrated Nickel(II) Sulfates

However, studies on the monohydrate provide valuable insights into how pressure affects the crystal lattice of a hydrated nickel sulfate. Using diamond-anvil cells, researchers have subjected synthetic Nickel(II) sulfate monohydrate crystals to pressures up to 10.8 GPa. nih.govnih.gov These investigations, combining single-crystal X-ray diffraction and Raman spectroscopy, have revealed pressure-induced phase transitions. nih.govacs.org

For the monohydrate, two distinct phase transitions have been identified. The first occurs at approximately 2.47 GPa, transforming the crystal structure from the initial α-NiSO₄·H₂O (space group C2/c) to β-NiSO₄·H₂O (space group P1̅). nih.govnih.gov This is a ferroelastic transition characterized by a change in the hydrogen-bonding scheme. nih.gov A second transition to a γ-NiSO₄·H₂O phase is observed at around 6.5 GPa. nih.govnih.gov These transitions are considered second-order, as they involve continuous changes in the unit-cell volume. nih.gov

The bulk moduli (a measure of a substance's resistance to compression) for these phases have been calculated by fitting the pressure-volume data to a Birch-Murnaghan equation of state.

| Phase | Pressure Range (GPa) | Zero-Pressure Bulk Modulus (K₀) (GPa) | Space Group |

|---|---|---|---|

| α-NiSO₄·H₂O | Ambient - 2.47 | 63.4 ± 1.0 | C2/c |

| β-NiSO₄·H₂O | 2.47 - 6.5 | 61.3 ± 1.9 | P1̅ |

| γ-NiSO₄·H₂O | > 6.5 | 68.8 ± 2.5 | P1̅ |

Crystal Growth Mechanisms and Morphology

The formation of well-defined crystals of Nickel(II) sulfate heptahydrate is governed by specific growth mechanisms and is highly sensitive to the conditions of crystallization.

Spiral and Terraced Nucleus Growth Modes

The growth of crystals from a solution can proceed through different mechanisms at the molecular level. Two such mechanisms are spiral growth and terraced nucleus growth. An early study from 1935 investigated nucleus formation directly on crystals of Nickel(II) sulfate heptahydrate. rsc.org

More recent atomic force microscopy (AFM) studies on related nickel sulfate complexes have provided visual evidence of these growth modes. mdpi.com For instance, in crystals of a methylurea-coordinated Nickel(II) sulfate complex, both spiral and terraced nucleus growth modes were observed on the crystal faces. mdpi.com

Spiral Growth: This mode occurs when a screw dislocation emerges on the crystal surface. This dislocation provides a continuous step edge, eliminating the need for new two-dimensional nucleation for each layer. The crystal then grows in a spiral pattern around the dislocation point.

Terraced Nucleus Growth: This involves the formation of new two-dimensional nuclei on a flat crystal face (a terrace). These nuclei then spread across the surface, forming a new layer. This process repeats, leading to layer-by-layer growth. mdpi.com

Observations on the modified nickel sulfate crystals showed growth hillocks indicative of screw dislocations and subsequent layering by terraced nuclei, with step heights corresponding to the interplanar spacing of the crystal lattice. mdpi.com These mechanisms are fundamental to understanding how the final morphology of a crystal develops.

Influence of Crystallization Conditions on Crystal Shape

The specific hydrate (B1144303) of Nickel(II) sulfate that crystallizes and its resulting shape are strongly dependent on the crystallization conditions, most notably temperature and the presence of impurities.

Temperature: Nickel(II) sulfate can form several hydrates, with the heptahydrate and hexahydrate being the most common from aqueous solutions. wikipedia.orgmdpi.com The thermodynamically stable phase is a function of temperature.

Below approximately 31.5 °C, Nickel(II) sulfate heptahydrate (NiSO₄·7H₂O), which occurs naturally as the mineral morenosite, is the stable form in pure aqueous solutions. wikipedia.orgmdpi.comnih.gov

Above this temperature, the hexahydrate (NiSO₄·6H₂O) becomes the stable form. wikipedia.orgnih.gov

Therefore, to specifically crystallize the heptahydrate, the temperature of the solution must be carefully controlled to remain below this transition point. crystalls.info It is also important to note that Nickel(II) sulfate heptahydrate is relatively unstable in air and can lose a water molecule to transform into the hexahydrate even at room temperature. mdpi.com

Impurities: The presence of other ions in the crystallization solution can significantly influence the outcome. For example, magnesium ions (Mg²⁺) are a common impurity in industrial nickel sulfate solutions. Studies have shown that a high concentration of magnesium promotes the formation of the heptahydrate phase, even at temperatures where the hexahydrate would typically be expected. mdpi.com The presence of impurities can also affect the crystal growth kinetics and the final crystal shape by adsorbing onto the growing crystal faces. ntnu.no

| Condition | Favors Heptahydrate (NiSO₄·7H₂O) | Favors Hexahydrate (NiSO₄·6H₂O) |

|---|---|---|

| Temperature | < 31.5 °C | > 31.5 °C |

| Presence of Mg²⁺ Impurity | Formation is promoted, even at higher temperatures | Favored in purer solutions at temperatures > 31.5 °C |

Spectroscopic Characterization in Academic Research

Vibrational Spectroscopy (FTIR) of Nickel(II) Sulfate (B86663) Heptahydrate and Derivatives

Vibrational spectroscopy is a key method for identifying the functional groups within a compound. For nickel(II) sulfate heptahydrate and its derivatives, FTIR studies confirm the presence and coordination of sulfate ions and water molecules.

Infrared absorption spectroscopy studies clearly show the characteristic vibrational bands of sulfate groups (SO₄²⁻) and water molecules (H₂O). researchgate.net In nickel sulfate hexahydrate (NiSO₄·6H₂O), a closely related compound, the crystal structure is composed of octahedral [Ni(H₂O)₆]²⁺ ions that are hydrogen-bonded to the sulfate ions. wikipedia.org This arrangement influences the vibrational frequencies observed in the FTIR spectrum.

In a derivative complex, MnₓNi₍₁₋ₓ₎(C₂H₆N₂O)₆SO₄, the FTIR spectrum shows distinct peaks corresponding to the different vibrational modes. mdpi.com The stretching vibration of the C=O group in the amide appears as a strong peak around 1650 cm⁻¹. mdpi.com Characteristic peaks for N-H stretching vibrations are observed at 3424 cm⁻¹ and 3322 cm⁻¹. mdpi.com These assignments are consistent with studies on other nickel complexes, such as bis(guanidoacetate)nickel(II), where N-H stretching modes were identified in the 3000-3600 cm⁻¹ region. scienceasia.org

The presence of water of hydration and coordinated water molecules gives rise to broad absorption bands in the high-frequency region of the FTIR spectrum, typically around 3400 cm⁻¹. The bending vibrations of water molecules are also observable. The sulfate group, a tetrahedral ion, has several characteristic vibrational modes, which can be seen in the spectrum, confirming its presence within the crystal lattice. researchgate.net

Table 1: Selected FTIR Vibrational Frequencies for a Nickel(II) Sulfate Derivative

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3424 | N-H Stretching Vibration | mdpi.com |

| 3322 | N-H Stretching Vibration | mdpi.com |

| 1650 | C=O Stretching Vibration (Amide) | mdpi.com |

Data from a methylurea (B154334) coordinated Ni(II) and Mn(II) complex, MnₓNi₍₁₋ₓ₎(C₂H₆N₂O)₆SO₄.

Electronic Spectroscopy (UV-Vis) and Optical Properties

The UV-Vis absorption spectrum of aqueous solutions of nickel(II) sulfate is dominated by the presence of the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. wikipedia.orgdocbrown.info This complex ion is responsible for the characteristic green color of the solution. The spectrum for the [Ni(H₂O)₆]²⁺ ion typically shows absorption peaks corresponding to d-d electronic transitions. docbrown.info

In octahedral Ni(II) complexes, three spin-allowed transitions are generally expected. reddit.comijsdr.org However, the visibility of all three peaks can depend on the specific ligands and potential spectral overlap. reddit.comijsdr.org For instance, in a study of Ni(II) complexes with 3-hydroxy-2-naphthalidene semicarbazone, two bands were observed in the 14000-19000 cm⁻¹ region with a third near 24000 cm⁻¹, supporting a nearly octahedral geometry. ijsdr.org

The electronic spectra of various Ni(II) complexes reveal transitions that can be assigned to d-d transitions of the Ni(II) ion as well as ligand-to-metal charge transfer (LMCT) bands. researchgate.net For example, a square planar Ni(II) complex showed a band at 22,396.42 cm⁻¹ attributed to a d-d transition, while bands at higher energies (28,121.48 cm⁻¹ and 36,062.03 cm⁻¹) were assigned to LMCT. researchgate.net In other complexes, peaks around 370 nm and 438 nm have been ascribed to intra-atomic transitions and LMCT, respectively. researchgate.net

For coordinated complexes of MnₓNi₍₁₋ₓ₎(C₂H₆N₂O)₆SO₄, the UV-Vis spectra show absorption peaks at 372 nm, 466 nm, and 836 nm, which are mainly caused by the Ni²⁺ ion. mdpi.com

Table 2: UV-Vis Absorption Peaks and Assignments for Various Ni(II) Complexes

| Complex Type | Absorption Peak (nm) | Absorption Peak (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| [Ni(NH₃)₆]²⁺ | 360, 590 | 27778, 16949 | d-d transitions | docbrown.info |

| Square Planar Ni(II) Complex | ~446 | 22,396 | d-d transition | researchgate.net |

| Square Planar Ni(II) Complex | ~356 | 28,121 | Ligand to Metal Charge Transfer (LMCT) | researchgate.net |

The optical band gap (E_g) of a material can be determined from its diffuse reflectance spectrum (DRS) using the Kubelka-Munk (K-M) theory. researchgate.netuminho.pt The K-M function, F(R) = (1-R)² / 2R, relates the diffuse reflectance (R) of a sample to its absorption and scattering coefficients. researchgate.net This function is often considered proportional to the absorption coefficient (α). researchgate.net

To calculate the band gap, a Tauc plot is constructed by plotting (F(R)hν)ⁿ versus the photon energy (hν). youtube.comyoutube.com The exponent 'n' depends on the nature of the electronic transition (e.g., n=2 for a direct allowed transition and n=1/2 for an indirect allowed transition). researchgate.net The band gap energy is then estimated by extrapolating the linear portion of the plot to the energy axis where (F(R)hν)ⁿ = 0. researchgate.net Research on nickel sulphate hexahydrate (NSH) crystals has utilized this method to determine their optical band gap energies. researchgate.net

Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process where two photons of the same frequency interact with a nonlinear material to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength. researchgate.net A fundamental requirement for a material to exhibit SHG is a non-centrosymmetric crystal structure. researchgate.netpicoquant.com

The common form of nickel(II) sulfate hexahydrate (α-NiSO₄·6H₂O), known as the mineral retgersite, crystallizes in the tetragonal space group P4₁2₁2. researchgate.netwikipedia.org This space group lacks a center of inversion, making it non-centrosymmetric. Therefore, crystals of nickel(II) sulfate hexahydrate are expected to be SHG-active. Studies on related Ni(II) Schiff base complexes have also demonstrated significant second-order NLO responses, indicating the potential for engineering nickel-containing materials for optical applications. rsc.org The SHG technique is a powerful tool for characterizing the crystal lattice, assessing quality, and mapping defects in non-centrosymmetric materials. picoquant.com

Coordination Chemistry and Complex Formation of Nickel Ii from Sulfate Precursors

Aquo Complex Formation in Aqueous Solutions

When nickel(II) sulfate (B86663), particularly its hydrated forms like the heptahydrate, dissolves in water, the nickel(II) ion is solvated by water molecules to form the hexaaquanickel(II) complex ion, [Ni(H₂O)₆]²⁺. wikipedia.orgbionity.com This complex is responsible for the characteristic green or turquoise color of aqueous nickel(II) sulfate solutions. wikipedia.orgindiana.eduyoutube.com X-ray crystallography studies of nickel(II) sulfate hexahydrate have confirmed the presence of these octahedral [Ni(H₂O)₆]²⁺ ions within the crystal lattice, where they are hydrogen-bonded to the sulfate ions. wikipedia.orgbionity.com The formation of this aquo complex is a fundamental first step in many of the subsequent ligand exchange reactions. The water molecules in the coordination sphere of the nickel ion can be displaced by other ligands. indiana.eduyoutube.com

Reactions with Nitrogen-Donor Ligands (e.g., Ammonia (B1221849), Ethylenediamine)

Nickel(II) sulfate solutions readily react with nitrogen-donor ligands, leading to the formation of new complexes with distinct colors and properties.

[Ni(H₂O)₆]²⁺ (aq) + 6 NH₃ (aq) ⇌ [Ni(NH₃)₆]²⁺ (aq) + 6 H₂O (l)

Ethylenediamine (B42938): Ethylenediamine (en), a bidentate ligand, also forms stable complexes with nickel(II). The reaction of aqueous nickel(II) sulfate with ethylenediamine produces the tris(ethylenediamine)nickel(II) complex, [Ni(en)₃]²⁺. wikipedia.orgbionity.com This complex is known for its violet color. homescience.net The reaction proceeds in a stepwise manner, with the sequential replacement of water molecules. homescience.netlibretexts.org The formation of these chelate complexes is entropically favored. The resulting complex, [Ni(H₂NCH₂CH₂NH₂)₃]SO₄, is noted for its stability and lack of a tendency to hydrate (B1144303), making it useful as a calibrant for magnetic susceptibility measurements. wikipedia.orgbionity.com

| Ligand | Complex Ion | Color |

| Water | [Ni(H₂O)₆]²⁺ | Green/Turquoise |

| Ammonia | [Ni(NH₃)₆]²⁺ | Deep Blue |

| Ethylenediamine | [Ni(en)₃]²⁺ | Violet |

Formation of Double Salts with Ammonium (B1175870) Sulfate

When a concentrated aqueous solution of nickel(II) sulfate is mixed with ammonium sulfate, a double salt precipitates out of the solution. wikipedia.org This salt is nickel ammonium sulfate hexahydrate, with the formula Ni(NH₄)₂(SO₄)₂·6H₂O. wikipedia.orglaboratorynotes.com This compound is a member of the Tutton's salt family, which are double sulfates with the general formula M'₂(M'')(SO₄)₂·6H₂O, where M' is a monovalent cation and M'' is a divalent metal ion. crystalls.inforsc.org

The synthesis involves dissolving stoichiometric amounts of nickel(II) sulfate and ammonium sulfate in water and then allowing the solution to crystallize. laboratorynotes.comcrystalls.info The resulting blue-colored solid is analogous to Mohr's salt, Fe(NH₄)₂(SO₄)₂·6H₂O. wikipedia.org In the crystal structure of nickel ammonium sulfate, the nickel ion is octahedrally coordinated by six water molecules, and these [Ni(H₂O)₆]²⁺ units, along with the ammonium ions, are linked together by the sulfate anions through hydrogen bonding. laboratorynotes.com

Synthesis of Metal Chelate Monomers

Nickel(II) sulfate serves as a crucial starting material for the synthesis of various metal chelate monomers. These monomers can subsequently be used to create polymers with specific properties. The formation of chelates involves the reaction of the nickel(II) ion with ligands that can bind to the metal ion through two or more donor atoms.

For instance, nickel-thiolate chemistry utilizing chelating ligands can be controlled to direct the self-assembly of specific polynuclear complexes. acs.org The synthesis of such complexes often starts from a simple nickel(II) salt like nickel(II) sulfate. Additionally, metal chelating resins, which contain functional groups capable of selectively complexing with metal ions, are used in processes for the purification of nickel sulfate solutions. google.com

Investigation of Mixed-Ligand Complexes with Organic Bases

The coordination sphere of the nickel(II) ion can be fine-tuned by employing a combination of different ligands, leading to the formation of mixed-ligand complexes. These complexes often exhibit unique chemical and physical properties that are different from their parent homoleptic complexes.

Studies have been conducted on the synthesis and characterization of mixed-ligand complexes of nickel(II) involving organic acids and amine bases. sciencepublishinggroup.comresearchgate.net For example, complexes have been prepared using an organic dibasic acid as a primary ligand and heterocyclic amine bases as secondary ligands, resulting in octahedral structures. sciencepublishinggroup.comresearchgate.net Similarly, mixed-ligand complexes of nickel(II) have been synthesized with ligands such as 2,2'-bipyridine (B1663995) or o-phenanthroline and dithiolates. niscpr.res.in These studies often utilize nickel(II) salts like nickel(II) nitrate (B79036) hexahydrate as the source of the nickel ion, but the principles are directly applicable to syntheses starting from nickel(II) sulfate. niscpr.res.in The investigation of these complexes is driven by their potential applications in various fields, including materials science and catalysis. austinpublishinggroup.comthepharmajournal.com

Thermal Decomposition and Dehydration Studies

Dehydration Pathways and Intermediate Hydrate (B1144303) Phases

The dehydration of nickel(II) sulfate (B86663) heptahydrate upon heating does not occur in a single step but proceeds through the formation of several intermediate, lower hydrates. The specific pathway and the stability of these intermediates can be influenced by factors such as temperature, heating rate, and atmospheric conditions.

As nickel(II) sulfate heptahydrate is heated, it progressively loses its water of crystallization. While the hexahydrate is a common and relatively stable intermediate, further heating leads to the formation of lower hydrates. Studies have identified the existence of nickel sulfate tetrahydrate (NiSO₄·4H₂O) and nickel sulfate dihydrate (NiSO₄·2H₂O) as distinct phases during the dehydration process. metu.edu.trresearchgate.net For instance, thermogravimetric analysis of nickel(II) sulfate hexahydrate has shown that at a temperature of 423 K (150 °C), phases corresponding to both the dihydrate and monohydrate can be identified. researchgate.net At temperatures above the stability range of the hexahydrate forms, the salt can lose several water molecules to form these lower hydrates before becoming completely anhydrous. metu.edu.trresearchgate.net

The dehydration sequence can be generally represented as: NiSO₄·7H₂O → NiSO₄·6H₂O → NiSO₄·4H₂O → NiSO₄·2H₂O → NiSO₄·H₂O → NiSO₄

Nickel(II) sulfate heptahydrate is known to be relatively unstable in air at ambient conditions. wikipedia.org In a dry state, it spontaneously loses one molecule of water to transform into the more stable hexahydrate form (NiSO₄·6H₂O). metu.edu.trscite.ai This transition highlights the difference in phase stability between aqueous solutions and the dry solid state. While the heptahydrate is the most stable phase in acid-free aqueous solutions below approximately 31.5 °C, the hexahydrate is favored in the dry state at room temperature. metu.edu.tr Some studies have observed this transformation to proceed through a metastable β-hexahydrate intermediate before reaching the stable α-hexahydrate form. scite.ai The presence of impurities, such as magnesium, can influence the stability of the heptahydrate in its dry form. metu.edu.trresearchgate.net

Table 1: Common Hydrates of Nickel(II) Sulfate and Their Formation Conditions

| Compound Name | Formula | Formation/Stability Conditions |

|---|---|---|

| Nickel(II) sulfate heptahydrate | NiSO₄·7H₂O | Crystallizes from aqueous solution below 30.7-31.5 °C. metu.edu.trwikipedia.org Unstable in dry air, converts to hexahydrate. metu.edu.trscite.ai |

| Nickel(II) sulfate hexahydrate (α-form) | α-NiSO₄·6H₂O | The common tetragonal form, crystallizes from aqueous solution between 30.7 and 53.8 °C. wikipedia.org It is the stable form in dry air at room temperature. metu.edu.trscite.ai |

| Nickel(II) sulfate hexahydrate (β-form) | β-NiSO₄·6H₂O | An orthorhombic form that crystallizes from aqueous solution above 53.8 °C. wikipedia.org Can also form as a metastable intermediate during the dry state transformation of the heptahydrate. scite.ai |

| Nickel(II) sulfate dihydrate | NiSO₄·2H₂O | Forms as an intermediate during the thermal dehydration of higher hydrates. metu.edu.trresearchgate.netresearchgate.net |

Thermal Decomposition Mechanisms to Anhydrous Nickel(II) Sulfate and Nickel Oxide

Following the complete removal of water of hydration, the resulting anhydrous nickel(II) sulfate (NiSO₄) remains stable up to a certain temperature. The anhydrous form is produced by heating the hydrates to temperatures above 330 °C. wikipedia.org Further heating to higher temperatures initiates the decomposition of the anhydrous salt into nickel oxide (NiO), a process that involves the release of sulfur oxides.

The thermal decomposition of anhydrous nickel(II) sulfate begins at temperatures above 640 °C under standard pressure. wikipedia.org The primary reaction for this decomposition is:

NiSO₄(s) → NiO(s) + SO₃(g)

However, the gaseous products are often a mixture of sulfur trioxide (SO₃), sulfur dioxide (SO₂), and oxygen (O₂), due to the equilibrium between SO₃ and SO₂: oup.com

SO₃(g) ⇌ SO₂(g) + ½O₂(g)

The presence of the newly formed nickel oxide can act as a catalyst for this gas-phase reaction. oup.com Studies have shown that the complete decomposition to nickel oxide, with the release of SO₂ and O₂ gases, is promoted at temperatures between 700 and 800 °C. researchgate.net The final solid product, nickel oxide, is a thermally stable compound.

Kinetic Analysis of Thermal Decomposition Processes

To quantify the rate and understand the mechanism of the thermal decomposition of nickel(II) sulfate hydrates, kinetic analysis is employed. This involves analyzing data from thermogravimetric (TG) experiments, often using model-fitting methods like the Coats-Redfern approximation.

The Coats-Redfern method is a widely used integral model-fitting technique for determining the kinetic parameters of solid-state reactions from non-isothermal thermogravimetric data. researchgate.netakjournals.comcapes.gov.br This method allows for the calculation of the activation energy (Ea) and the pre-exponential factor (A), which are key parameters in the Arrhenius equation describing the temperature dependence of the reaction rate. researchgate.net The Coats-Redfern equation is applied to different stages of the decomposition process, which are identified from the TG and derivative thermogravimetric (DTG) curves. researchgate.netakjournals.com

The determination of the most probable reaction mechanism is achieved by fitting the experimental data to various theoretical kinetic models that describe different types of solid-state reactions (e.g., nucleation, diffusion, reaction order models). researchgate.netakjournals.com By applying the Coats-Redfern approximation to a set of these models, the one that provides the best linear fit (highest correlation coefficient) and consistent kinetic parameters across different heating rates is considered to best describe the reaction mechanism for a particular decomposition stage. researchgate.netakjournals.com

For the thermal decomposition of nickel(II) sulfate hexahydrate, studies have identified different kinetic models as being the most appropriate for the various stages of dehydration and decomposition. For example, in one study, the initial dehydration stage was best described by a second-order reaction model (F2), while subsequent stages were better represented by other models, including the Avrami equation for random nucleation. researchgate.net

Table 2: Kinetic Models and Parameters for Thermal Decomposition of NiSO₄·6H₂O in an Inert Atmosphere

| Decomposition Stage | Temperature Range (K) | Best Fit Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |

|---|---|---|---|---|

| Stage I: NiSO₄·6H₂O → NiSO₄·2H₂O + 4H₂O | 374 - 422 | F2 (Second-order reaction) | 85 | 1.1 x 10¹⁰ |

| Stage II: NiSO₄·2H₂O → NiSO₄·H₂O + H₂O | 422 - 478 | F2 (Second-order reaction) | 120 | 2.1 x 10¹² |

| Stage III: NiSO₄·H₂O → NiSO₄ + H₂O | 509 - 612 | F2 (Second-order reaction) | 104 | 1.1 x 10⁷ |

| Stage IV: NiSO₄ → NiO + SO₃ | 995 - 1105 | A2 (Avrami equation) | 225 | 2.0 x 10⁹ |

Data adapted from a study on the thermal decomposition of NiSO₄·6H₂O in a helium atmosphere. researchgate.net

Influence of Atmosphere (e.g., Air, Helium) on Thermal Decomposition

The atmosphere in which the thermal decomposition of nickel(II) sulfate heptahydrate occurs plays a significant role in the mechanism and kinetics of the process. Studies comparing the decomposition in an oxidizing atmosphere, such as air, versus an inert atmosphere, like helium, reveal notable differences in the dehydration and desulfation stages.

Research based on thermogravimetric (TG) and differential thermal analysis (DTA) of the closely related nickel(II) sulfate hexahydrate shows that the decomposition process proceeds through multiple stages in both air and helium. researchgate.net The initial dehydration of nickel(II) sulfate heptahydrate to the hexahydrate is expected to occur at a relatively low temperature, after which the decomposition follows that of the hexahydrate. DTA curves for the hexahydrate recorded in both air and helium atmospheres show four distinct endothermic effects, indicating a multi-step decomposition process. researchgate.net

While the initial dehydration steps show similarities, the subsequent decomposition of the anhydrous nickel(II) sulfate to nickel(II) oxide is where the influence of the atmosphere is most pronounced. The decomposition mechanism and the temperatures at which these transformations occur are altered by the presence of oxygen.

Detailed investigations have identified the intermediate and final products at various temperatures under both air and helium atmospheres, highlighting the different pathways the decomposition takes. researchgate.net

The following tables summarize the key findings from thermal analysis studies on the decomposition of nickel(II) sulfate hexahydrate, which provides a strong model for the behavior of the heptahydrate following the initial loss of one water molecule.

Table 1: Thermal Decomposition Stages of NiSO₄·6H₂O in Air and Helium Atmospheres

This table presents the temperature ranges, mass loss, and corresponding decomposition reactions for nickel(II) sulfate hexahydrate when heated in either an air or helium atmosphere.

| Stage | Atmosphere | Temperature Range (°C) | Total Mass Loss (%) | Decomposition Reaction |

| I | Air | 60 - 150 | 20.4 | NiSO₄·6H₂O → NiSO₄·2H₂O + 4H₂O |

| I | Helium | 60 - 150 | 20.4 | NiSO₄·6H₂O → NiSO₄·2H₂O + 4H₂O |

| II | Air | 150 - 260 | 27.2 | NiSO₄·2H₂O → NiSO₄·H₂O + H₂O |

| II | Helium | 150 - 260 | 27.2 | NiSO₄·H₂O + H₂O |

| III | Air | 260 - 450 | 34.0 | NiSO₄·H₂O → NiSO₄ + H₂O |

| III | Helium | 260 - 450 | 34.0 | NiSO₄·H₂O → NiSO₄ + H₂O |

| IV | Air | 720 - 900 | 71.0 | NiSO₄ → NiO + SO₃ |

| IV | Helium | 720 - 900 | 71.0 | NiSO₄ → NiO + SO₃ |

Data sourced from studies on NiSO₄·6H₂O. researchgate.net

Table 2: Identified Solid Phases During Thermal Decomposition at Various Temperatures

This table shows the resulting solid chemical compounds identified through X-ray diffraction (XRD) after heating nickel(II) sulfate hexahydrate for 4 hours at specific temperatures in both air and helium.

| Heating Temperature (°C) | Identified Phases (Air Atmosphere) | Identified Phases (Helium Atmosphere) |

| 110 | NiSO₄·6H₂O (tetragonal) | NiSO₄·6H₂O (tetragonal) |

| 150 | NiSO₄·2H₂O | NiSO₄·2H₂O |

| 200 | NiSO₄·H₂O | NiSO₄·H₂O |

| 260 | NiSO₄·H₂O | NiSO₄·H₂O |

| 500 | Anhydrous NiSO₄ | Anhydrous NiSO₄ |

| 900 | NiO | NiO |

Data sourced from studies on NiSO₄·6H₂O. researchgate.net

Aqueous Solution Chemistry and Nickel Ii Speciation

Solubility Equilibria and Phase Transitions in Solution

Nickel(II) sulfate (B86663) can exist in several hydrated forms, with nickel(II) sulfate heptahydrate (NiSO₄·7H₂O) and two forms of nickel(II) sulfate hexahydrate (α-NiSO₄·6H₂O and β-NiSO₄·6H₂O) being the most significant in aqueous systems. mdpi.comresearchgate.net The solubility of these hydrates is temperature-dependent, leading to distinct phase transitions in solution. mdpi.com Dissolving nickel(II) sulfate in water results in the formation of the aquo complex [Ni(H₂O)₆]²⁺, which imparts a characteristic turquoise color to the solution. wikipedia.org

The transitions between the different stable hydrate (B1144303) forms in solution are marked by eutonic points. These are invariant points on a phase diagram where three phases coexist in equilibrium. For the nickel sulfate-water system, two key eutonic points have been identified. mdpi.com

The first eutonic point occurs at approximately 31.5 °C (also cited as 30.7 °C), representing the transition between the heptahydrate and the α-hexahydrate. mdpi.comwikipedia.org Below this temperature, nickel(II) sulfate heptahydrate (morenosite) is the thermodynamically most stable solid phase in equilibrium with the saturated solution. mdpi.com The second eutonic point is observed around 53.3 °C (also cited as 53.8 °C), marking the transition from the tetragonal α-NiSO₄·6H₂O to the monoclinic β-NiSO₄·6H₂O. mdpi.comwikipedia.orgrsc.org

| Transition | Transition Temperature (°C) | Stable Hydrate Form |

|---|---|---|

| Heptahydrate to α-Hexahydrate | 31.5 | NiSO₄·7H₂O (below), α-NiSO₄·6H₂O (above) |

| α-Hexahydrate to β-Hexahydrate | 53.3 | α-NiSO₄·6H₂O (below), β-NiSO₄·6H₂O (above) |

Influence of Temperature on Solution Stability and Crystalline Phase Formation

Temperature is a critical factor controlling which crystalline form of nickel sulfate will precipitate from a solution. mdpi.com Crystallization from a neutral aqueous solution below 31.5 °C will yield the heptahydrate. mdpi.comnih.gov Between 31.5 °C and 53.3 °C, the stable form is the blue, tetragonal α-hexahydrate. mdpi.comrsc.org Above 53.3 °C, the green, monoclinic β-hexahydrate is formed. mdpi.comrsc.org

Heating the hydrates to higher temperatures leads to further dehydration. For instance, heating the hexahydrate to about 100 °C results in the loss of five water molecules to form the monohydrate, NiSO₄·H₂O. atomistry.com The anhydrous form, NiSO₄, is obtained by heating the hydrates above 330 °C. wikipedia.orgsciencemadness.org

The rate of cooling can also influence the crystalline product. However, some studies have shown that for impure acidic solutions, the cooling rate did not have a significant impact on the purity of the crystallized nickel sulfate hexahydrate. aalto.fi

Role of pH in Nickel(II) Speciation and Solution Behavior

The pH of the aqueous solution plays a crucial role in determining the speciation of the nickel(II) ion. In acidic to near-neutral solutions (pH 2.97 to ~8.00), the predominant species is the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. researchgate.net As the pH increases, hydrolysis reactions occur, leading to the formation of various hydroxo complexes.

The speciation of nickel(II) as a function of pH can be summarized as follows:

pH < 8.0: The dominant species is the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺. researchgate.net

pH ~7.9 to 11.0: The aqua-monohydroxonickel(II) species, [Ni(H₂O)₅(OH)]⁺, becomes significant, with its maximum distribution around pH 9.5. researchgate.net

pH > ~8.25: The aqua-dihydroxonickel(II) species, [Ni(H₂O)₄(OH)₂]⁰, begins to form and its concentration increases with pH, reaching a maximum distribution around pH 10.3. researchgate.net Precipitation of nickel(II) hydroxide (B78521), Ni(OH)₂, can start to occur around pH 8.15 for a 10⁻³ M Ni²⁺ solution. researchgate.net

At even higher pH values, anionic species such as trihydroxonickelate(II), [Ni(H₂O)₃(OH)₃]⁻, can form. researchgate.net

The pH of the solution is a critical parameter in processes like nickel plating, as it directly affects the quality of the coating and the rate of nickel deposition. bigelaizincplating.com

| pH Range | Predominant Nickel(II) Species |

|---|---|

| < 8.0 | [Ni(H₂O)₆]²⁺ |

| ~7.9 - 11.0 | [Ni(H₂O)₅(OH)]⁺ |

| > ~8.25 | [Ni(H₂O)₄(OH)₂]⁰ |

| High pH | [Ni(H₂O)₃(OH)₃]⁻ |

Interaction with Other Ions and Complexing Agents in Solution

The presence of other ions and complexing agents in a nickel(II) sulfate solution can significantly alter its properties, including solubility and the crystalline form of the precipitated salt.

The presence of sulfuric acid, for instance, is known to decrease the solubility of nickel sulfate. aalto.fi It has also been observed that in the presence of sulfuric acid, the hexahydrate form (retgersite) can crystallize at temperatures as low as 0 °C, which is below the typical transition temperature from the heptahydrate. aalto.fi

Common impurities such as magnesium, sodium, and chloride ions can be incorporated into the nickel sulfate crystal structure during crystallization. researchgate.netscite.ai The presence of magnesium has been shown to promote the formation of NiSO₄·7H₂O and enhance its stability. mdpi.com Conversely, a high concentration of chloride ions can favor the formation of β-NiSO₄·6H₂O and reduce the solubility of nickel sulfate in acidic solutions. aalto.fi

Nickel(II) ions in solution readily react with various ligands to form coordination complexes. For example, aqueous solutions of nickel(II) sulfate react with ammonia (B1221849) to form hexaamminenickel(II) sulfate, [Ni(NH₃)₆]SO₄, and with ethylenediamine (B42938) to produce tris(ethylenediamine)nickel(II) sulfate, [Ni(H₂NCH₂CH₂NH₂)₃]SO₄. wikipedia.org The addition of ammonium (B1175870) sulfate to a concentrated nickel sulfate solution can lead to the precipitation of the double salt, nickel ammonium sulfate, Ni(NH₄)₂(SO₄)₂·6H₂O. wikipedia.orgsciencemadness.org

The interaction with sulfate ions in concentrated solutions can also lead to the formation of ion pairs, such as solvent-separated, solvent-shared, and contact ion pairs. researchgate.net There is also evidence for the existence of triple ions, like [Ni₂(SO₄)]²⁺, in more concentrated solutions. researchgate.netsci-hub.se

Advanced Materials Synthesis and Catalysis Research Applications

Precursor for Cathode Materials in Lithium-Ion Batteries

The escalating demand for high-energy-density lithium-ion batteries for electric vehicles and portable electronics has propelled research into nickel-rich cathode materials. gtresourcesinc.com Nickel(II) sulfate (B86663) heptahydrate serves as a critical source of nickel for the synthesis of these advanced cathodes, primarily through co-precipitation methods.

Co-precipitation Processes for Nickel-Rich NMC and NCA Synthesis

Co-precipitation is a widely employed technique for producing precursors of nickel-rich cathode materials such as Lithium Nickel Manganese Cobalt Oxide (NMC) and Lithium Nickel Cobalt Aluminum Oxide (NCA). In this process, an aqueous solution containing stoichiometric amounts of metal sulfates, including nickel(II) sulfate heptahydrate, manganese sulfate, and cobalt sulfate, is reacted with a precipitating agent (like sodium hydroxide) and a chelating agent (like ammonia) under controlled pH and temperature. This results in the formation of a hydroxide (B78521) or carbonate precursor, which is then subjected to heat treatment with a lithium source to yield the final cathode material. unit.no

The ratio of the constituent metals in the precursor solution is crucial in determining the electrochemical properties of the final cathode. For instance, NMC cathodes have evolved from the early NMC111 (equal parts nickel, manganese, and cobalt) to nickel-rich compositions like NMC622 and NMC811, where the nickel content is significantly higher. gtresourcesinc.com This shift towards higher nickel content is driven by the desire to increase the specific capacity of the battery. gtresourcesinc.comannexpublishers.com Similarly, NCA cathodes, another high-energy option, are also synthesized using nickel(II) sulfate as a primary nickel source. gtresourcesinc.com

Influence on Morphology and Particle Size of Cathode Precursors

The morphology and particle size of the co-precipitated precursor particles, which are directly influenced by the synthesis conditions, play a significant role in the performance of the final cathode material. The use of nickel(II) sulfate in the precursor solution can impact these characteristics.

Research has shown that by adjusting parameters such as pH and ammonia (B1221849) concentration during the co-precipitation process, the morphology of the precursor particles can be controlled. annexpublishers.com For example, with increasing nickel content, the precursor morphology can transition from nano-sheets to interwoven nano-needles. annexpublishers.com These morphological features are often retained after the subsequent high-temperature lithiation step. annexpublishers.com

Electrodeposition and Electrochemical Material Synthesis

Nickel(II) sulfate heptahydrate is a fundamental component in electrolytic baths for the electrodeposition of nickel and nickel-based materials. This process is utilized to create thin films, nanostructures, and functional electrodes for various technological applications.

Electrodeposition of Nickel Thin Films and Nanostructures

The electrodeposition of nickel from a sulfate bath is a well-established method for producing nickel coatings and freestanding nanostructures. The process involves the reduction of Ni²⁺ ions from the nickel(II) sulfate solution at the cathode surface. The morphology and properties of the deposited nickel are highly dependent on the operating conditions.

The composition of the electrolyte, including the concentration of nickel(II) sulfate, and the presence of additives can significantly affect the resulting deposit. researchgate.net For example, the use of certain organic additives can lead to the formation of smoother and more adherent nickel coatings. researchgate.net The pH of the electrolyte is another critical factor that influences the deposition process and the quality of the resulting film. ikm.org.my

Fabrication of Hierarchical Supercapacitor Electrodes

Hierarchical nanostructures, with their high surface area and interconnected porous networks, are highly desirable for supercapacitor electrodes as they facilitate efficient ion transport and provide numerous active sites for electrochemical reactions. Nickel(II) sulfate heptahydrate can be used in the fabrication of such electrodes.

One approach involves the electrodeposition of nickel hydroxide onto a conductive substrate like nickel foam. rsc.org The resulting three-dimensional, porous Ni(OH)₂ nanostructures can exhibit exceptionally high specific capacitance, making them promising for high-performance supercapacitors. rsc.org Another strategy is the hydrothermal synthesis of nickel-based compounds, such as nickel cobalt hexacyanoferrate, directly onto a current collector. researchgate.net In these methods, nickel(II) sulfate can serve as the nickel source to create these intricate, high-surface-area electrode materials.

Impact of Electrolyte Composition and pH on Deposition Quality

The quality, morphology, and properties of electrodeposited nickel are intricately linked to the composition and pH of the electrolytic bath.

Electrolyte Composition: The concentration of nickel(II) sulfate, along with the presence of other salts and additives, dictates the conductivity of the solution and the availability of Ni²⁺ ions for deposition. The inclusion of other metal salts, such as iron sulfate, allows for the co-deposition of nickel-iron alloys with tunable compositions and magnetic properties. ias.ac.in The presence of nanoparticles, like silicon carbide, in the electrolyte can lead to the formation of reinforced composite coatings with enhanced hardness. tsijournals.com

pH of the Electrolyte: The pH of the plating bath has a profound effect on the nickel deposition process. At low pH values, the hydrogen evolution reaction can occur simultaneously with nickel deposition, potentially leading to pitted and less uniform coatings. ikm.org.my Conversely, at very high pH, the formation of nickel hydroxide can hinder the deposition process. ikm.org.my Research has shown that an optimal pH, often around the neutral range, can result in a compact, uniform, and well-adhered nickel coating with a high nickel content. ikm.org.myresearchgate.net The pH also influences the crystal size and magnetic properties of the deposited nickel films. researchgate.net

Interactive Data Table: Effect of pH on Nickel Electrodeposition

| pH of Electrolyte | Resulting Morphology | Observations |

| 2 | Pitted surface with few nickel particles | High hydrogen evolution reaction. ikm.org.my |

| 6 | Uniform, nodular, and fully-covered coating | No significant hydrogen evolution, high adherence. ikm.org.my |

| 10 | Cauliflower-like agglomerates, less surface coverage | Formation of hydroxides may block the cathode surface. ikm.org.my |

Heterogeneous Electrocatalysis Research

Nickel(II) sulfate heptahydrate serves as a critical precursor in the synthesis of advanced materials for heterogeneous electrocatalysis, a field focused on accelerating chemical reactions at the interface between a solid catalyst and a liquid or gaseous reactant. Its application is particularly notable in the development of electrocatalysts for the Oxygen Evolution Reaction (OER), a key process in renewable energy technologies like water splitting for hydrogen production.

Synthesis of Trimetallic Electrocatalysts for Oxygen Evolution Reaction (OER)

Trimetallic electrocatalysts, particularly those combining iron (Fe), cobalt (Co), and nickel (Ni), have garnered significant attention for their potential to efficiently catalyze the OER, which is often a bottleneck in water electrolysis due to its slow kinetics. nih.govresearchgate.net Nickel(II) sulfate is a commonly used nickel source in the synthesis of these catalysts.

One prominent method for fabricating Fe-Co-Ni trimetallic catalysts is through a straightforward one-step electrodeposition process. nih.govacs.org In a typical synthesis, salts of the constituent metals, including nickel(II) sulfate hexahydrate (NiSO₄·6H₂O), ferrous sulfate heptahydrate (FeSO₄·7H₂O), and cobalt(II) sulfate heptahydrate (CoSO₄·7H₂O), are dissolved in deionized water to create the electrolyte bath. nih.gov A nickel foam substrate is then used as the working electrode for the deposition of the catalyst. nih.govrsc.org The electrodeposition can be carried out using techniques like cyclic voltammetry, which has been shown to produce a more uniform and stable catalyst compared to constant-voltage deposition. nih.govrsc.org The resulting catalysts often exhibit a nanoflower-like morphology, providing a large surface area and numerous active sites, which are beneficial for the OER. nih.govacs.org

The synergistic effect between the three metals enhances the charge-transfer rate, leading to improved catalytic performance. nih.govacs.org These Fe-Co-Ni catalysts have demonstrated excellent OER properties in alkaline solutions, such as 1 M KOH. acs.orgrsc.org For instance, a Fe-Co-Ni catalyst synthesized via cyclic voltammetry electrodeposition exhibited an overpotential of 302 mV at a current density of 100 mA/cm² and showed remarkable stability for over 48 hours at 200 mA/cm². acs.org Another study on Fe-Co-Ni trimetallic organic framework nanoflowers reported even lower overpotentials of 218 mV and 250 mV at current densities of 10 and 100 mA/cm², respectively. rsc.org The doping of iron into nickel-based catalysts, in particular, has been shown to significantly enhance OER activity. oaepublish.com

| Catalyst Composition | Synthesis Method | Precursors | Electrolyte | Performance |

| Fe-Co-Ni on Nickel Foam | Electrodeposition (Cyclic Voltammetry) | FeSO₄·7H₂O, CoSO₄·7H₂O, NiSO₄·6H₂O | Aqueous solution of metal sulfates | Overpotential of 302 mV @ 100 mA/cm² in 1 M KOH |

| Fe-Co-Ni Trimetallic Organic Framework | Solvothermal | Equimolar ratios of Fe, Co, and Ni metal species | Not specified | Overpotential of 218 mV @ 10 mA/cm² in 1 M KOH |

Synthesis of High Entropy Alloys for Advanced Coatings

High entropy alloys (HEAs) represent a novel class of materials composed of five or more principal elements in near-equiatomic ratios. tandfonline.commdpi.com These alloys are of interest for advanced coatings due to their potential for excellent wear resistance, corrosion protection, and high-performance electrocatalytic properties. tandfonline.comtandfonline.com Nickel(II) sulfate is a key ingredient in the aqueous electrolyte baths used for the electrodeposition of certain HEA coatings.

The electrodeposition of HEAs from aqueous solutions is an efficient and cost-effective method for producing these advanced coatings. mdpi.comresearchgate.net The process involves the co-deposition of multiple metallic elements from an electrolyte bath containing their respective salts. For example, FeCoNiCr high-entropy alloy coatings have been successfully electrodeposited from an aqueous solution containing ferrous sulfate, cobalt sulfate, nickel sulfate, and chromium sulfate. mdpi.com In such formulations, citric acid and sodium citrate (B86180) are often used as complexing agents to facilitate the co-deposition of elements with different reduction potentials. mdpi.com

Similarly, soft magnetic Co-Cu-Fe-Ni-Zn high-entropy alloys have been prepared by pulsed current electroplating from a sulfate bath buffered with boric acid. tandfonline.comtandfonline.com The composition and microstructure of the resulting HEA coating can be controlled by modulating the deposition parameters, such as the composition of the electrolyte bath, current density, and temperature. researchgate.net The resulting coatings can exhibit amorphous or nanocrystalline structures, contributing to their unique properties. mdpi.com

| High Entropy Alloy System | Deposition Method | Electrolyte Bath Composition | Key Properties of Coating |

| FeCoNiCr | Current Electrodeposition | FeSO₄, CoSO₄, NiSO₄, Cr₂(SO₄)₃, Citric Acid, Sodium Citrate | Amorphous structure, excellent corrosion resistance in NaCl, H₂SO₄, and NaOH solutions |

| Co-Cu-Fe-Ni-Zn | Pulsed Current Electroplating | Boric acid buffered sulfate bath | Nanocrystalline (5-20 nm), soft magnetic properties |

Environmental Fate and Transport of Nickel Ii Sulfate in Academic Research

Geochemical Cycling and Distribution in Environmental Compartments (Air, Water, Soil, Sediment)

Nickel is naturally present in the Earth's crust and is continuously cycled through various environmental compartments by both natural and anthropogenic processes.

Air: Natural sources of atmospheric nickel include windblown dust from eroded soils, volcanic emissions, forest fires, and meteoric dust. bibliotekanauki.pl Anthropogenic sources, primarily the combustion of fossil fuels, contribute significantly to nickel concentrations in the atmosphere. bibliotekanauki.pl Nickel in the atmosphere exists mainly in particulate form, with particle sizes varying depending on the source. nih.gov

Water: Nickel enters aquatic systems through the weathering and dissolution of rocks and soils, as well as from atmospheric deposition and industrial or municipal wastewater discharges. nih.gov In the aquatic environment, the majority of nickel, over 90%, is associated with the particulate matter of sediments. waterquality.gov.au The rest is found in dissolved forms in the water column. waterquality.gov.au

Soil: The concentration of nickel in soil varies widely depending on the parent rock material and anthropogenic inputs. nih.gov Nickel in soil can exist in several forms, including as a component of inorganic minerals, adsorbed onto the surfaces of organic matter and clay particles, or as soluble salts. nih.gov The geochemical mobility of nickel in soils is site-specific and depends on various soil properties. bibliotekanauki.pl

Sediment: Sediments are a major sink for nickel in aquatic environments. waterquality.gov.au Nickel can become incorporated into sediments through the settling of particulate matter from the water column. Once in the sediment, nickel can be bound to various components, including iron and manganese oxides, organic matter, and sulfides. sci-hub.se Under certain conditions, such as changes in redox potential, nickel can be remobilized from sediments back into the water column. waterquality.gov.au

Factors Influencing Mobility and Bioavailability in Aqueous and Soil Systems

The mobility and bioavailability of nickel are not static but are dynamically influenced by a multitude of environmental factors and biogeochemical processes. sci-hub.se These factors determine whether nickel remains locked in soil and sediment or becomes mobile and potentially available for uptake by organisms.

pH: Soil and water acidity (pH) is a primary factor controlling nickel's mobility and bioavailability. nih.gov In acidic conditions (low pH), nickel tends to be more mobile and soluble. bibliotekanauki.plnih.gov As pH increases (more alkaline conditions), the adsorption of nickel to soil particles and its precipitation as hydroxides or carbonates increases, reducing its mobility. nih.govresearchgate.net The toxicity of nickel to aquatic organisms has also been observed to increase as pH decreases. waterquality.gov.au

Redox Potential: The reduction-oxidation (redox) potential of a system influences the chemical form of nickel. In aerobic (oxidizing) waters, nickel can be remobilized from bottom sediments. waterquality.gov.au In anaerobic (reducing) conditions, such as in some waterlogged soils and sediments, nickel can precipitate as insoluble sulfides, which reduces its mobility. nih.gov